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Compound of Interest

Compound Name: Nogalamycin

Cat. No.: B1679386 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of Nogalamycin, a potent anthracycline antibiotic. The information is curated

for researchers, scientists, and professionals involved in drug development, with a focus on

detailed data presentation, experimental methodologies, and visual representations of its

molecular characteristics and interactions.

Chemical Structure and Properties
Nogalamycin, produced by the bacterium Streptomyces nogalater, is a complex aromatic

polyketide with the molecular formula C₃₉H₄₉NO₁₆ and a molecular weight of 787.8 g/mol . Its

structure is distinguished from other anthracyclines by the presence of two unique sugar

moieties, nogalose and nogalamine, attached to a nogalamycinone aglycone core.[1][2]

A defining feature of Nogalamycin is the dual attachment of the nogalamine sugar to the

aglycone. This occurs through a standard O-glycosidic bond at the C-1 position and an unusual

carbon-carbon bond between C-2 of the aglycone and C-5" of the nogalamine sugar.[1][2][3]

Table 1: Chemical and Physical Properties of Nogalamycin
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Property Value Reference

Molecular Formula C₃₉H₄₉NO₁₆

Molecular Weight 787.8 g/mol

IUPAC Name

methyl

(1R,10S,12S,13R,21R,22S,23

R,24R)-23-

(dimethylamino)-4,8,12,22,24-

pentahydroxy-1,12-dimethyl-

6,17-dioxo-10-

[(2R,3R,4R,5S,6S)-3,4,5-

trimethoxy-4,6-dimethyloxan-2-

yl]oxy-20,25-

dioxahexacyclo[19.3.1.0²,¹⁹.0⁵,

¹⁸.0⁷,¹⁶.0⁹,¹⁴]pentacosa-

2,4,7(16),8,14,18-hexaene-13-

carboxylate

Melting Point 195-196 °C (decomposes) [4]

Optical Rotation
[α]D²⁵ +425° (c = 0.11 in

CHCl₃)
[4]

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol
[4]

Stereochemistry
The stereochemistry of Nogalamycin is crucial for its biological activity. The aglycone,

nogalamycinone, possesses a unique stereochemical configuration of (7S, 9S, 10R). This is a

significant deviation from most other clinically important anthracyclines, which typically have a

(7S, 9R, 10R) configuration.[1][5] The distinct stereochemistry at the C-9 position is a key

characteristic of Nogalamycin and related compounds like steffimycins.[1][2]

The absolute stereochemistry of the sugar moieties also contributes to the overall three-

dimensional structure of the molecule. The determination of this complex stereochemistry has

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/figure/Selected-Bond-Lengths-Angstroms-and-Bond-Angles-degrees-for-Complexes-1-3_tbl1_314202885
https://www.researchgate.net/figure/Selected-Bond-Lengths-Angstroms-and-Bond-Angles-degrees-for-Complexes-1-3_tbl1_314202885
https://www.researchgate.net/figure/Selected-Bond-Lengths-Angstroms-and-Bond-Angles-degrees-for-Complexes-1-3_tbl1_314202885
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.pubcompare.ai/protocol/UCrZ1YwB4C3bMWOeUmjf/
https://pubmed.ncbi.nlm.nih.gov/1991116/
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.pubcompare.ai/protocol/UCrZ1YwB4C3bMWOeUmjf/
https://pubmed.ncbi.nlm.nih.gov/9341219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy

and X-ray crystallography.

Quantitative Structural Data
Precise quantitative data on the bond lengths and angles of Nogalamycin are essential for

understanding its conformation and interactions with biological targets. While a complete set of

crystallographic data for the free Nogalamycin molecule is not readily available in the public

domain, studies on Nogalamycin complexed with DNA provide valuable insights into its

structural parameters in a biologically relevant state.

Note: The following tables are derived from studies of Nogalamycin's aglycone or its

complexes and may not perfectly represent the molecule in its free, unbound state.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Nogalamycinone
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Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

1 118.9 7.69 (dd, J=7.5, 1.0 Hz)

2 136.5 7.85 (t, J=8.0 Hz)

3 115.8 7.42 (dd, J=8.5, 1.0 Hz)

4 161.4 -

4a 110.8 -

5 156.1 -

5a 134.1 -

6 207.5 -

6a 110.0 -

7 69.8 5.25 (br s)

8 31.8
2.20 (ddd, J=14.5, 4.0, 2.0 Hz),

2.35 (dd, J=14.5, 5.0 Hz)

9 75.9 4.20 (s)

10 38.3
2.95 (d, J=18.0 Hz), 3.15 (d,

J=18.0 Hz)

11 156.9 -

12 182.1 -

12a 132.8 -

OMe-4 56.5 4.08 (s)

Me-9 24.9 1.45 (s)

Data adapted from studies on auramycinone and nogalamycinone.[2]

A complete and officially assigned NMR dataset for the entire free Nogalamycin molecule is

not currently available in peer-reviewed literature. The data presented here for its aglycone

serves as a fundamental reference.
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Experimental Protocols
The elucidation of Nogalamycin's complex structure has relied heavily on sophisticated

analytical techniques. Below are detailed methodologies for the key experiments cited in the

structural determination of anthracyclines.

X-ray Crystallography of an Anthracycline-DNA Complex
This protocol outlines the general steps involved in determining the crystal structure of an

anthracycline, such as Nogalamycin, when complexed with a DNA oligomer.

Crystallization:

Synthesize and purify a self-complementary DNA hexamer (e.g., d(CGATCG)).

Dissolve the purified DNA in a buffer solution (e.g., 0.1 M sodium cacodylate, pH 7.0)

containing spermine tetrachloride and sodium chloride.

Prepare a solution of Nogalamycin in the same buffer.

Mix the DNA and Nogalamycin solutions in a 1:2 molar ratio.

Use the vapor diffusion method (hanging or sitting drop) to grow crystals. Equilibrate the

mixture against a reservoir solution containing a precipitant like 2-methyl-2,4-pentanediol

(MPD).

Incubate at a constant temperature (e.g., 4°C) until crystals of sufficient size and quality

are formed.

Data Collection:

Mount a single crystal on a goniometer head.

Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation

damage.

Expose the crystal to a monochromatic X-ray beam from a synchrotron source or a

rotating anode generator.
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Collect diffraction data using a suitable detector (e.g., a CCD or CMOS detector) as the

crystal is rotated.

Structure Solution and Refinement:

Process the diffraction data to determine the unit cell dimensions, space group, and

reflection intensities.

Solve the phase problem using molecular replacement, using a known DNA structure as a

search model.

Build the Nogalamycin molecule into the resulting electron density map.

Refine the atomic coordinates and thermal parameters of the model against the

experimental data using software such as CNS or PHENIX.

Validate the final structure using tools like PROCHECK to assess its geometric quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Nogalamycin
This protocol describes the general methodology for acquiring and analyzing NMR spectra to

determine the solution structure of Nogalamycin.

Sample Preparation:

Dissolve a purified sample of Nogalamycin (typically 1-5 mg) in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5 mL.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.

Transfer the solution to a high-quality 5 mm NMR tube.

Data Acquisition:

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the types and numbers

of protons and carbons present.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial

relationships:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on

adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically over 2-3 bonds), which is crucial for assembling

the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To identify protons that are close in space (typically <

5 Å), providing information about the stereochemistry and conformation of the molecule.

Spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or

higher).

Data Analysis:

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

Assign all proton and carbon resonances based on their chemical shifts, coupling

constants, and correlations observed in the 2D spectra.

Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from

coupling constants to generate a 3D structural model of Nogalamycin using molecular

modeling software.

Molecular Interactions and Signaling Pathways
Nogalamycin exerts its potent cytotoxic effects primarily through its interaction with DNA and

the inhibition of topoisomerase I.[2][6]

DNA Intercalation
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Nogalamycin binds to DNA by intercalating its planar anthracycline ring between the base

pairs of the DNA double helix.[5][7][8] This intercalation is a threading process, where the bulky

sugar substituents at both ends of the aglycone pass through the DNA helix, leading to

significant distortion of the DNA structure. The nogalose sugar resides in the minor groove,

while the aminoglucose moiety is positioned in the major groove.[9][10]

Nogalamycin Binding to DNA

Nogalamycin Intercalation between
base pairs

Threading
mechanism

DNA Double Helix

DNA Structural
Distortion

causes

Click to download full resolution via product page

Caption: Nogalamycin's threading intercalation into the DNA double helix.

Topoisomerase I Inhibition
Nogalamycin is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA

supercoiling during replication and transcription.[2] Unlike camptothecin-based inhibitors, which

trap the covalent topoisomerase I-DNA cleavage complex, Nogalamycin is thought to

stimulate topoisomerase I-mediated DNA cleavage by binding to a site distal to the cleavage

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1991116/
https://sites.gatech.edu/nmr-center/small-molecule-nmr-sample-preparation/
https://pubmed.ncbi.nlm.nih.gov/17046298/
https://pubs.aip.org/aip/acp/article-pdf/1455/1/19/11444579/19_1_online.pdf
https://experiments.springernature.com/techniques/nmr
https://www.benchchem.com/product/b1679386?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9341219/
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


site.[2] This leads to the accumulation of single-strand breaks in the DNA, which can be

converted to cytotoxic double-strand breaks, ultimately triggering cell death.

Nogalamycin's Mechanism of Action
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Caption: Signaling pathway of Nogalamycin-induced topoisomerase I inhibition.

Experimental Workflow for Structure Elucidation
The determination of a complex natural product's structure like Nogalamycin follows a

systematic workflow, integrating various analytical techniques.
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Workflow for Nogalamycin Structure Elucidation
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Caption: A generalized experimental workflow for the structural elucidation of Nogalamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1679386?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679386?utm_src=pdf-body
https://www.benchchem.com/product/b1679386?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. pubcompare.ai [pubcompare.ai]

2. Differential poisoning of topoisomerases by menogaril and nogalamycin dictated by the
minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

4. researchgate.net [researchgate.net]

5. DNA-nogalamycin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Identification of late-stage glycosylation steps in the biosynthetic pathway of the
anthracycline nogalamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

8. The intercalation of DNA double helices with doxorubicin and nogalamycin - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. pubs.aip.org [pubs.aip.org]

10. NMR Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Nogalamycin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679386#nogalamycin-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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